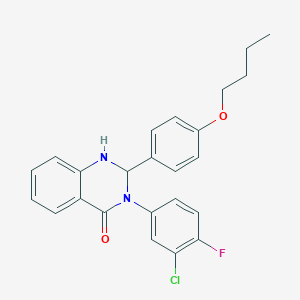
2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a butoxyphenyl group, a chlorofluorophenyl group, and a tetrahydroquinazolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydroquinazolinone Core: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Butoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with the tetrahydroquinazolinone intermediate.
Introduction of the Chlorofluorophenyl Group: This step involves the use of a chlorofluorophenyl halide in a similar nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
Aplicaciones Científicas De Investigación
2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-METHOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure but with a methoxy group instead of a butoxy group.
2-(4-ETHOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
The uniqueness of 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and therapeutic efficacy.
Propiedades
Fórmula molecular |
C24H22ClFN2O2 |
|---|---|
Peso molecular |
424.9g/mol |
Nombre IUPAC |
2-(4-butoxyphenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H22ClFN2O2/c1-2-3-14-30-18-11-8-16(9-12-18)23-27-22-7-5-4-6-19(22)24(29)28(23)17-10-13-21(26)20(25)15-17/h4-13,15,23,27H,2-3,14H2,1H3 |
Clave InChI |
WYBRIARTJRDHBR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B388602.png)




![5-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B388611.png)
![5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388613.png)
![N'-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-5-CARBONYL]-2-BROMOBENZOHYDRAZIDE](/img/structure/B388615.png)
![4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-bromo-6-ethoxyphenol](/img/structure/B388617.png)



![5-Bromo-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B388624.png)
